4-Cyclopropanecarbonyl-2,3-difluorophenol
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Overview
Description
4-Cyclopropanecarbonyl-2,3-difluorophenol is a chemical compound with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropane ring and two fluorine atoms attached to a phenol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,3-difluorophenol typically involves the reaction of cyclopropanecarbonyl chloride with 2,3-difluorophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-2,3-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Cyclopropanecarbonyl-2,3-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-2,3-difluorophenol involves its interaction with specific molecular targets. The cyclopropane ring and fluorine atoms contribute to its reactivity and binding affinity to enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropanecarbonylphenol: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2,3-Difluorophenol: Lacks the cyclopropane ring, affecting its chemical properties and applications.
Cyclopropanecarbonyl-2-fluorophenol: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4-Cyclopropanecarbonyl-2,3-difluorophenol is unique due to the presence of both the cyclopropane ring and two fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F2O2 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
cyclopropyl-(2,3-difluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8F2O2/c11-8-6(10(14)5-1-2-5)3-4-7(13)9(8)12/h3-5,13H,1-2H2 |
InChI Key |
SZQSSMFRKLWAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=C(C=C2)O)F)F |
Origin of Product |
United States |
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